1-Methoxycyclopentene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

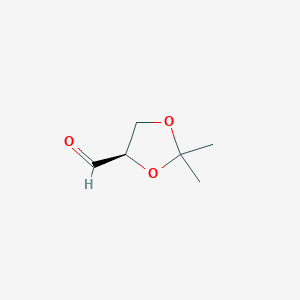

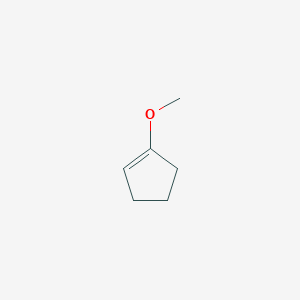

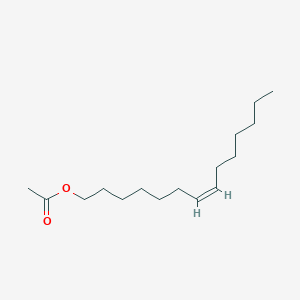

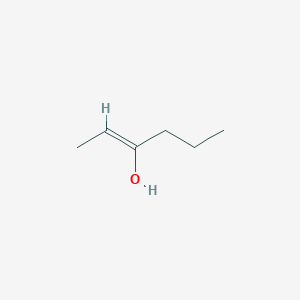

1-Methoxycyclopentene is a chemical compound that is part of a broader class of organic molecules known as vinyl ethers. These compounds are characterized by the presence of an ether functional group (an oxygen atom connected to two alkyl or aryl groups) and a vinyl group (a two-carbon chain with a double bond). The specific structure and properties of 1-methoxycyclopentene can be inferred from studies on similar compounds, as direct studies on 1-methoxycyclopentene itself are not provided in the data.

Synthesis Analysis

The synthesis of compounds related to 1-methoxycyclopentene involves various chemical reactions. For instance, 2-bromo-3-methoxy-1,3-dimethylcyclopentene can be synthesized by the addition of MeLi to a brominated cyclopentenone followed by treatment with Mel, yielding a high yield of the desired product . Additionally, cyclopentadienones can undergo 1,5-sigmatropic rearrangement after the 1,4-addition of amines, leading to the formation of cyclopentenones . These methods highlight the reactivity of cyclopentene derivatives and provide insight into potential synthetic routes for 1-methoxycyclopentene.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-methoxycyclopentene has been studied using techniques such as electron diffraction and X-ray crystallography. For example, 1-methoxycyclohexene has been found to adopt a cis conformation for the vinyl ether portion in the gas phase, with specific bond lengths and angles detailed in the study . These structural parameters are crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Chemical reactions involving methoxycyclopentene derivatives are diverse. Photocycloaddition reactions can yield tricyclic compounds , while reactions with the OH radical in the presence of NO can lead to various carbonyl products . These reactions demonstrate the reactivity of the vinyl ether group and the potential for 1-methoxycyclopentene to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical properties of methoxycyclopentene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups can influence the physical properties of cyclopentadienones . The synthesis of first-row transition-metal complexes with methoxycyclobutenedionate ligands provides insights into the coordination chemistry and potential applications of these compounds . The physical properties such as solubility, boiling point, and melting point are often determined by the molecular structure and can be crucial for the practical use of these compounds in chemical synthesis and industry.

Wissenschaftliche Forschungsanwendungen

Solvent and Synthetic Intermediate

MCP, also known as cyclopentyl methyl ether (CPME), serves as a solvent in a broad spectrum of reactions, including extractions and recrystallizations. Its physical properties, such as a boiling point of 106°C and solubility in most organic solvents, make it suitable for various organic reactions. CPME is prepared through the methylation of cyclopentanol or the addition of methanol to cyclopentene. It is valued for its stability under storage conditions, preventing autoxidation when stored in dark, dry, and cool environments under a nitrogen atmosphere (Watanabe & Torisawa, 2013).

Photonic and Chemical Switchable Systems

In photonic and chemical switchable systems, derivatives of MCP have been designed for fluorescence behaviors that are multiswitched through protonation, coordination, and photochemical reactions due to multiple binding sites. These derivatives facilitate the cascading of several fundamental logic gates within their molecular structures, demonstrating the compound's potential in advanced material science and information processing applications (Li et al., 2008).

Catalytic and Synthetic Chemistry

MCP is also pivotal in catalytic and synthetic chemistry. For instance, sultene 1 reacts with cyclic alkenes under mild Lewis acid catalysis to form thiiranes diastereoselectively. This demonstrates MCP's role in sulfur-transfer processes and provides valuable mechanistic insights into these types of chemical reactions (Adam & Fröhling, 2002).

Advanced Material Science

In the field of advanced material science, MCP derivatives have shown significant potential. For example, conjugated polymers self-assembled with graphene for the electrochemical sensing of 1-hydroxypyrene demonstrate the utility of MCP in developing sensors with high sensitivity and specificity. This application underlines the compound's relevance in environmental monitoring and public health (Pang et al., 2020).

Safety And Hazards

1-Methoxycyclopentene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and not to ingest .

Eigenschaften

IUPAC Name |

1-methoxycyclopentene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-7-6-4-2-3-5-6/h4H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIATJNLLNNGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147944 |

Source

|

| Record name | 1-Methoxycyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxycyclopentene | |

CAS RN |

1072-59-9 |

Source

|

| Record name | 1-Methoxycyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxycyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)